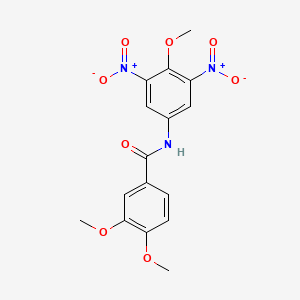
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Vue d'ensemble
Description
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as Cetuximab, is a monoclonal antibody used for cancer treatment. It was first approved by the United States Food and Drug Administration (FDA) in 2004 for the treatment of colorectal cancer and later for the treatment of head and neck cancer.
Mécanisme D'action
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one binds to the extracellular domain of EGFR, preventing the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-alpha). This blocks the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and migration. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also induces antibody-dependent cellular cytotoxicity (ADCC), in which immune cells such as natural killer cells and macrophages recognize and destroy cancer cells that are bound to 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Biochemical and Physiological Effects:
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have several biochemical and physiological effects. It inhibits the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. It also induces ADCC, leading to the destruction of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have a favorable safety profile, with few serious adverse events reported.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments. It is a well-characterized monoclonal antibody with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers. However, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is expensive and may not be readily available for all research groups. Additionally, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is specific to EGFR and may not be effective against cancers that do not overexpress this receptor.
Orientations Futures
For research on 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include the development of combination therapies, identification of biomarkers, and more research on the long-term effects and optimal dosing and scheduling of treatment.
Applications De Recherche Scientifique
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been extensively studied for its efficacy in cancer treatment. It has been shown to inhibit the growth of cancer cells by binding to the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one blocks the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Propriétés
IUPAC Name |
9-(2-chloroethyl)-6-cyclohexyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-11-12-22-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(23)20(16)22/h9-10,13-14H,1-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSTYDJGHKEIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N(C4=C3CCCC4=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4330250.png)
![9,10-dimethoxy-2-[(4-methylphenyl)thio]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4330258.png)
![N~4~-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B4330263.png)

![ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4330284.png)
![ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B4330290.png)
![ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330297.png)
![ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330300.png)
![ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330303.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330313.png)
![3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4330335.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4330346.png)
![5-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330352.png)
![ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330358.png)